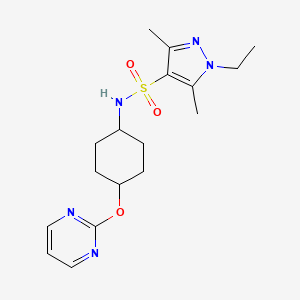![molecular formula C12H13NO5 B2547810 Methyl-4-[(2-Oxo-1,3-oxazolidin-5-yl)methoxy]benzoat CAS No. 312598-51-9](/img/structure/B2547810.png)
Methyl-4-[(2-Oxo-1,3-oxazolidin-5-yl)methoxy]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds such as oxazolidinone derivatives have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .
Mode of Action
It can be inferred that if it acts similarly to other oxazolidinone derivatives, it may inhibit its target enzyme, leading to a disruption in the normal biochemical processes .
Biochemical Pathways
If it acts similarly to other oxazolidinone derivatives, it may affect the coagulation pathway by inhibiting Factor Xa .
Result of Action
If it acts similarly to other oxazolidinone derivatives, it may lead to a disruption in the normal coagulation process .
Biochemische Analyse
Biochemical Properties
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with ribosomal proteins, potentially inhibiting protein synthesis by binding to specific sites on the ribosome . Additionally, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting overall metabolic flux .
Cellular Effects
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation . Furthermore, it may impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as ribosomal proteins, inhibiting their function and disrupting protein synthesis . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in gene expression and cellular function, ultimately affecting overall cellular physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially altering its effects on cells and tissues . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .
Metabolic Pathways
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, altering the levels of metabolites and affecting overall metabolic balance . Additionally, it may interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, modulating their role in redox reactions and energy production .
Transport and Distribution
The transport and distribution of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function within the biological system .
Subcellular Localization
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-oxo-1,3-oxazolidine-5-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-oxo-1,3-oxazolidin-3-yl)benzoate
- 3-Methyl-2-phenyl-1,3-oxazolidine
- 4-Methyl-1,3-oxazolidin-2-one
Uniqueness
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGFUQOMIAQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)
![4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2547734.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2547740.png)
![tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B2547743.png)
![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)


![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2547749.png)
